ヒドノカルピン

説明

Hydnocarpin is a natural product found in Lonicera japonica and Verbascum sinaiticum with data available.

科学的研究の応用

Anticancer Applications

Hydnocarpin D has demonstrated significant anticancer properties across various studies, particularly against hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).

- Mechanism of Action : Research indicates that hydnocarpin D induces apoptosis and cell cycle arrest in T-ALL cells. It also promotes autophagy and triggers ferroptosis, a form of regulated cell death characterized by iron accumulation and lipid peroxidation. This multifaceted approach makes hydnocarpin D a promising candidate for further preclinical studies in cancer therapy .

- Prostate Cancer : In vitro studies have shown that racemic hydnocarpin D exhibits potent anti-proliferative effects against human DU145 prostate cancer cell lines. However, the specific activities of its enantiomers remain under investigation .

- Combination Therapy : Notably, hydnocarpin has been shown to enhance the cytotoxic effects of vincristine, a common chemotherapeutic agent. When combined with hydnocarpin, vincristine's efficacy increased significantly, suggesting that hydnocarpin may help overcome drug resistance in cancer treatments .

Antimicrobial Properties

Hydnocarpin also exhibits antimicrobial activity, which has been explored in various contexts:

- Inhibition of Multidrug Resistance : Hydnocarpin acts as an inhibitor of multidrug resistance efflux pumps in bacteria such as Staphylococcus aureus. This property has historical significance in traditional medicine for treating leprosy using chaulmoogra oil, which contains hydnocarpin .

- Broad-spectrum Activity : The compound has been reported to possess antimicrobial properties against a range of pathogens, highlighting its potential as a natural antimicrobial agent .

Pharmacological Investigations

Several studies have focused on the pharmacological implications of hydnocarpin:

- Network Pharmacology : A study utilizing network pharmacology identified hydnocarpin among active compounds in traditional Chinese medicine formulations, revealing its potential pathways for therapeutic applications .

- Microrna Modulation : Recent findings indicate that hydnocarpin D can modulate microRNA expression, specifically downregulating Serpine1, which is associated with reduced migration and invasion capabilities in cancer cells .

Synthesis and Derivatives

The synthesis of hydnocarpin and its derivatives is crucial for exploring their therapeutic potential:

- Enantioselective Synthesis : Innovative synthetic methods have been developed to produce optically pure forms of hydnocarpin D. These advancements allow for more detailed studies on the relationship between structure and biological activity .

- Hybrid Constructs : Researchers have created hybrid molecules combining hydnocarpin with other compounds to enhance its solubility and cytotoxicity against cancer cells. For example, a guanidinium-rich dendron-hydnocarpin construct exhibited improved cellular uptake and anti-metastatic properties .

生化学分析

Biochemical Properties

Hydnocarpin plays a significant role in various biochemical reactions. It exhibits moderate cytotoxicity against cancer cells and potentiates the anticancer activity of other compounds such as vincristine . Hydnocarpin interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been reported to enhance the antimicrobial activity of norfloxacin by inhibiting efflux pumps in bacterial cells . Additionally, hydnocarpin’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Cellular Effects

Hydnocarpin influences various cellular processes and functions. In cancer cells, hydnocarpin induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways . It affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, hydnocarpin impacts cellular metabolism by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of hydnocarpin involves its interaction with specific biomolecules. Hydnocarpin binds to efflux pump proteins in bacterial cells, inhibiting their function and enhancing the efficacy of antimicrobial agents . In cancer cells, hydnocarpin interacts with signaling molecules, leading to the activation of apoptotic pathways and inhibition of cell proliferation . Additionally, hydnocarpin modulates gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydnocarpin have been observed to change over time. Hydnocarpin is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that hydnocarpin maintains its anticancer and antimicrobial properties, although its potency may diminish with extended exposure .

Dosage Effects in Animal Models

The effects of hydnocarpin vary with different dosages in animal models. At low doses, hydnocarpin exhibits therapeutic effects without significant toxicity . At higher doses, hydnocarpin may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Hydnocarpin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . Hydnocarpin also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to its overall pharmacokinetic profile and therapeutic effects .

Transport and Distribution

Hydnocarpin is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization of hydnocarpin within cells is influenced by its interaction with cellular transporters and binding proteins .

Subcellular Localization

Hydnocarpin’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These modifications and interactions contribute to hydnocarpin’s overall biological activity .

生物活性

Hydnocarpin, a flavonolignan derived from the seeds of Hydnocarpus wightiana, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic regulation. This article provides a comprehensive overview of the biological activity of hydnocarpin, focusing on its mechanisms in cancer treatment, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

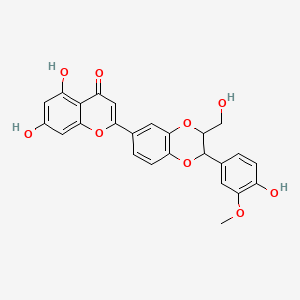

Hydnocarpin is classified as a flavonolignan, which is characterized by its unique chemical structure combining both flavonoid and lignan components. This structural complexity contributes to its varied biological activities.

Anticancer Activity

- Induction of Apoptosis : Hydnocarpin D (HD), a specific form of hydnocarpin, has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells by promoting cell cycle arrest and activating apoptotic pathways. It triggers the cleavage of key proteins such as PARP and caspase 3, leading to programmed cell death .

- Autophagy and Ferroptosis : HD also enhances autophagy, which is a cellular degradation process that can lead to ferroptosis—a form of cell death characterized by iron accumulation and lipid peroxidation. This dual mechanism suggests that hydnocarpin can effectively target cancer cells through multiple pathways .

- Combination Therapy : Studies indicate that hydnocarpin can potentiate the effects of other chemotherapeutic agents, such as vincristine. In vitro experiments demonstrated that combining hydnocarpin with vincristine significantly increased growth inhibition in drug-resistant leukemia cells, suggesting its potential as an adjuvant therapy .

Other Biological Activities

- Antioxidant Properties : Hydnocarpin exhibits strong free radical scavenging activity, which can help mitigate oxidative stress—a contributor to various diseases including cancer .

- Anti-inflammatory Effects : Preliminary studies have suggested that hydnocarpin may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated .

In Vitro Studies

A study conducted on T-ALL cells showed that hydnocarpin D inhibited cell proliferation by inducing G2/M phase arrest and apoptosis. The results indicated an IC50 value of approximately 8.7 µM for sensitive cell lines, while showing less than 10 µM effectiveness against resistant variants .

In Vivo Studies

Research involving animal models has demonstrated the safety profile of hydnocarpin, revealing no significant toxicity at therapeutic doses. These findings support further exploration into its use in clinical settings for cancer treatment .

Data Table: Summary of Biological Activities

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of hydnocarpin. Investigating its effects in diverse cancer models and exploring its potential in combination therapies could provide valuable insights into its therapeutic applications.

特性

IUPAC Name |

5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMICSFNNFDNGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965736 | |

| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51419-48-8 | |

| Record name | Hydnocarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051419488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydnocarpin exert its anti-cancer effects?

A1: Research suggests several mechanisms contribute to hydnocarpin's anti-cancer activity:

- Inhibition of Wnt/β-catenin signaling: Hydnocarpin has been shown to inhibit the Wnt/β-catenin signaling pathway, crucial for cell proliferation and often dysregulated in cancer. [, ] It achieves this by increasing axin protein levels, a negative regulator of β-catenin. This leads to increased β-catenin destruction complex formation and phosphorylation, ultimately suppressing the pathway's oncogenic activity. []

- Induction of autophagy-dependent ferroptosis: In T-cell acute lymphoblastic leukemia (T-ALL) cells, hydnocarpin induced both autophagy and ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Inhibiting autophagy partially rescued the cells from hydnocarpin-induced apoptosis, suggesting autophagy enhances the compound's efficacy. []

- CNOT4-mediated ubiquitination and degradation of YAP: Hydnocarpin was found to inhibit the malignant progression of triple-negative breast cancer by promoting the ubiquitination and degradation of Yes-associated protein (YAP). [] This process is mediated by the E3 ubiquitin ligase Ccr4-not transcription complex subunit 4 (CNOT4) and leads to the suppression of YAP target genes involved in cell proliferation and metastasis. []

Q2: Does hydnocarpin affect glucose metabolism?

A: Hydnocarpin demonstrates α-glucosidase and N-acetyl-β-D-glucosaminidase inhibitory activities, albeit weaker than luteolin, another compound found alongside hydnocarpin in certain plant extracts. These enzymes play roles in carbohydrate metabolism, suggesting a potential mechanism for hydnocarpin's anti-diabetic effects observed in traditional medicine. [, ]

Q3: Does hydnocarpin interact with any specific proteins?

A: Beyond its anti-cancer targets, hydnocarpin has demonstrated inhibitory activity against Staphylococcus aureus multidrug resistance efflux pump NorA. [] This suggests a potential for hydnocarpin and its derivatives to act as adjuvants in antibiotic therapy. []

Q4: What is the molecular formula and weight of hydnocarpin?

A4: Hydnocarpin has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.

Q5: Are there any spectroscopic data available for hydnocarpin?

A: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry have been extensively used to characterize hydnocarpin and its derivatives. [, , , , , ]

Q6: How do structural modifications of hydnocarpin affect its activity?

A: Modifications to the core structure of hydnocarpin influence its biological activity. For instance, 5,7,20-O-trimethylsilybins, analogs of hydnocarpin, displayed selective antiproliferative activity against androgen receptor-positive prostate cancer cells (LNCaP) compared to androgen receptor-negative cells (PC-3 and DU145). [] Furthermore, (10R,11R) derivatives of 5,7,20-O-trimethylsilybins (silybin A series) exhibited greater potency in suppressing LNCaP cell proliferation compared to their (10S,11S) counterparts (silybin B series). []

Q7: Can hydnocarpin's structure be modified to improve its properties?

A: Yes, research indicates that modifications to hydnocarpin can enhance its therapeutic potential. Appending a guanidinium-rich poly(propylene imine) dendron (G8) to hydnocarpin (Hy) resulted in a hybrid construct (Hy–G8) with superior and preferential cytotoxicity towards cancer cells compared to Hy alone. [, ] This modification enhanced the compound's apoptotic activity and anti-metastatic properties. [, ]

Q8: What analytical methods are used to quantify hydnocarpin?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, has been widely employed for the quantification of hydnocarpin in both in vitro and in vivo studies. [, ]

Q9: What is the evidence for hydnocarpin's anticancer activity?

A9: Hydnocarpin has demonstrated significant anti-proliferative activity against various cancer cell lines in vitro, including:

- Lung cancer: A549 cells []

- Cervical cancer: HeLa cells []

- Breast cancer: MCF-7 cells [, , ], MDA-MB-231 cells [], and MDA-MB-436 cells []

- T-cell acute lymphoblastic leukemia: Jurkat and Molt-4 cells []

- Ovarian cancer: A2780 cells []

Q10: Has hydnocarpin been tested in animal models of disease?

A: Yes, hydnocarpin demonstrated potent hypolipidemic activity in mice, effectively reducing both serum cholesterol and triglyceride levels. [] Additionally, hydnocarpin exhibited good anti-inflammatory and anti-neoplastic activity in vivo in mouse models. []

Q11: How stable is hydnocarpin under various conditions?

A: While specific studies detailing hydnocarpin's stability profile are limited within the provided research, one study successfully developed and validated an HPLC method to analyze hydnocarpin encapsulated in nanomicelles. [] This suggests the potential of nanoformulations to enhance hydnocarpin's stability and bioavailability, facilitating its therapeutic application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。